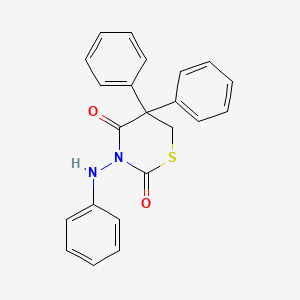![molecular formula C11H12O2 B14345114 Benzene, [3-(methoxymethoxy)-1-propynyl]- CAS No. 104620-64-6](/img/structure/B14345114.png)
Benzene, [3-(methoxymethoxy)-1-propynyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, [3-(methoxymethoxy)-1-propynyl]- is an organic compound with the molecular formula C10H12O It is a derivative of benzene, characterized by the presence of a methoxymethoxy group and a propynyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [3-(methoxymethoxy)-1-propynyl]- typically involves the reaction of benzene with appropriate reagents to introduce the methoxymethoxy and propynyl groups. One common method is the alkylation of benzene with 3-(methoxymethoxy)-1-propyne under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) or ferric chloride (FeCl3) to facilitate the electrophilic substitution reaction.
Industrial Production Methods
Industrial production of Benzene, [3-(methoxymethoxy)-1-propynyl]- may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzene, [3-(methoxymethoxy)-1-propynyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the propynyl group to a propyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of propyl derivatives.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Scientific Research Applications
Benzene, [3-(methoxymethoxy)-1-propynyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, [3-(methoxymethoxy)-1-propynyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to participate in various biochemical pathways, potentially affecting cellular processes and signaling mechanisms. Detailed studies on its molecular targets and pathways are ongoing to elucidate its full range of effects.
Comparison with Similar Compounds
Similar Compounds
Benzene, (3-methoxy-1-propenyl)-: Similar structure but with a propenyl group instead of a propynyl group.
Benzene, 1-methoxy-3-methyl-: Contains a methoxy and a methyl group on the benzene ring.
Uniqueness
Benzene, [3-(methoxymethoxy)-1-propynyl]- is unique due to the presence of both methoxymethoxy and propynyl groups, which confer distinct chemical properties and reactivity compared to other benzene derivatives. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
104620-64-6 |
|---|---|
Molecular Formula |
C11H12O2 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
3-(methoxymethoxy)prop-1-ynylbenzene |
InChI |
InChI=1S/C11H12O2/c1-12-10-13-9-5-8-11-6-3-2-4-7-11/h2-4,6-7H,9-10H2,1H3 |
InChI Key |
IAHTVLOXCXVHTP-UHFFFAOYSA-N |
Canonical SMILES |
COCOCC#CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-Bis[2-(methylcarbamothioyl)hydrazinylidene]pentanoic acid](/img/structure/B14345036.png)
![1-(2-Hydroxy-5-methoxyphenyl)-[1,3]thiazolo[3,2-a]quinazolin-5-one](/img/structure/B14345039.png)


![2-[2-(Dodecyloxy)ethoxy]ethyl 3-(tetradecylsulfanyl)propanoate](/img/structure/B14345050.png)

![[2-Methylidene-5-(prop-1-en-2-yl)cyclohexyl]methanol](/img/structure/B14345063.png)



![{4-[2-(Diethylamino)ethoxy]phenyl}(2-phenyl-1H-indol-3-yl)methanone](/img/structure/B14345088.png)



